molecular formula C8H10N6S B1326998 4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-80-7

4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B1326998
CAS RN: 1142208-80-7
M. Wt: 222.27 g/mol
InChI Key: YOZXKMHLSWWJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (4A6APT) is a member of the triazine family of compounds. It is a heterocyclic compound containing a three-membered ring with two nitrogen atoms and one sulfur atom. 4A6APT has been widely studied due to its unique structure and potential applications in the fields of organic and medicinal chemistry.

Scientific Research Applications

Cancer Research

This compound can be utilized in the synthesis of novel molecules with potential anticancer properties. Its structure is similar to that of pyrimidine derivatives, which are known to inhibit cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells .

Radiopharmaceuticals

The presence of the aminopyridine group makes it a candidate for the synthesis of fluorinated pyridines. These compounds can be labeled with radioactive fluorine-18, making them useful as imaging agents in positron emission tomography (PET), which is widely used in oncology for tumor detection and therapy monitoring .

Agricultural Chemistry

Fluorinated pyridines, which can be derived from this compound, have applications in agriculture. They can be used to create new pesticides and herbicides with improved physical, biological, and environmental properties due to the introduction of fluorine atoms into their structures .

Pharmaceutical Development

The triazine and thiol groups in the compound’s structure suggest potential for developing pharmaceuticals. Thiol-containing compounds often exhibit biological activity, including enzyme inhibition, which can be harnessed in drug design .

properties

IUPAC Name

4-amino-2-(2-aminopyridin-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H2,9,11)(H4,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZXKMHLSWWJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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